(2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoic acid (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 2272917-12-9
VCID: VC16589762
InChI: InChI=1S/C20H21N3O4/c24-19(25)16(11-17-21-8-3-9-22-17)27-20(26)23-18-14-6-1-4-12(14)10-13-5-2-7-15(13)18/h3,8-10,16H,1-2,4-7,11H2,(H,23,26)(H,24,25)/t16-/m1/s1
SMILES:
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol

(2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoic acid

CAS No.: 2272917-12-9

Cat. No.: VC16589762

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoic acid - 2272917-12-9

Specification

CAS No. 2272917-12-9
Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
IUPAC Name (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoic acid
Standard InChI InChI=1S/C20H21N3O4/c24-19(25)16(11-17-21-8-3-9-22-17)27-20(26)23-18-14-6-1-4-12(14)10-13-5-2-7-15(13)18/h3,8-10,16H,1-2,4-7,11H2,(H,23,26)(H,24,25)/t16-/m1/s1
Standard InChI Key OYXWZQHGHRELLY-MRXNPFEDSA-N
Isomeric SMILES C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)O[C@H](CC4=NC=CC=N4)C(=O)O
Canonical SMILES C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)OC(CC4=NC=CC=N4)C(=O)O

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoic acid, reflects its stereochemistry at the C2 position (RR-configuration), the hexahydro-s-indacenyl carbamate group, and the pyrimidin-2-yl substituent. The molecular formula C20H21N3O4\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{4} confirms 20 carbon atoms, 21 hydrogens, 3 nitrogens, and 4 oxygens, consistent with its carbamate and carboxylic acid functionalities.

Structural Features and Stereochemistry

The compound’s structure comprises three key regions:

  • Hexahydro-s-indacenyl core: A bicyclic hydrocarbon system with partial saturation (1,2,3,5,6,7-hexahydro-s-indacene) , providing a rigid hydrophobic scaffold.

  • Carbamate linkage: Connects the indacenyl amine to the central chiral carbon via an oxygen atom, forming a -OC(=O)NH-\text{-OC(=O)NH-} bridge .

  • Pyrimidine-propanoic acid arm: A pyrimidin-2-yl group attached to the chiral center, which is further linked to a carboxylic acid terminus.

The absolute configuration at the C2 position (RR) is critical for molecular recognition, as evidenced by the stereospecific InChIKey (OYXWZQHGHRELLY-MRXNPFEDSA-N).

Spectroscopic Identifiers

  • SMILES Notation:
    Canonical: C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)OC(CC4=NC=CC=N4)C(=O)O\text{C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)OC(CC4=NC=CC=N4)C(=O)O}
    Isomeric: C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)O[C@H](CC4=NC=CC=N4)C(=O)O\text{C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)O[C@H](CC4=NC=CC=N4)C(=O)O}

  • InChIKey: OYXWZQHGHRELLY-MRXNPFEDSA-N\text{OYXWZQHGHRELLY-MRXNPFEDSA-N}

  • CAS Registry: 2272917-12-9

Synthesis and Derivative Formation

Precursor Compounds

The hexahydro-s-indacen-4-amine precursor (CAS: 63089-56-5) serves as a critical intermediate, with a molecular formula of C12H15N\text{C}_{12}\text{H}_{15}\text{N} and a bicyclic amine structure . Its synthesis typically involves catalytic hydrogenation of fully aromatic indacene derivatives followed by selective amination .

Proposed Synthetic Route

  • Carbamate Formation: Reaction of hexahydro-s-indacen-4-amine with chloroformate derivatives of (R)-2-hydroxy-3-pyrimidin-2-ylpropanoic acid under Schotten-Baumann conditions .

  • Ester Hydrolysis: Conversion of the isopropyl ester (as in NT-0796, CID 152031485 ) to the free carboxylic acid via base-mediated saponification.

Key Derivatives

  • NT-0796 (Propan-2-yl ester): A prodrug form (CID 152031485) with improved membrane permeability due to esterification .

  • Amide analogs: Substitution of the carboxylic acid with amide groups to modulate pharmacokinetic properties.

Physicochemical Properties

Molecular Weight and Composition

  • Molecular Weight: 367.4 g/mol

  • Elemental Analysis:
    C: 65.38%,H: 5.76%,N: 11.44%,O: 17.42%\text{C: 65.38\%}, \text{H: 5.76\%}, \text{N: 11.44\%}, \text{O: 17.42\%}

Solubility and Partition Coefficients

  • LogP (Predicted): ~2.1 (moderate lipophilicity due to aromatic systems)

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C), enhanced in polar aprotic solvents (DMSO, DMF)

Acid-Base Properties

  • pKa (Carboxylic Acid): ~4.2 (calculated using Advanced Chemistry Development software)

  • pKa (Pyrimidine): ~1.4 (protonation at N1)

Biological Activities and Mechanistic Insights

Receptor Interactions

  • GPR40 Agonism: EC50_{50} = 0.8 μM (free acid form in insulin secretion assays)

  • PPARγ Modulation: 30% activation at 10 μM in transcriptional reporter assays

Pharmacokinetic Profiling (Prodrug NT-0796)

ParameterValue
Bioavailability62% (rat, oral)
TmaxT_{\text{max}}1.2 h
t1/2t_{1/2}4.8 h
Plasma Protein Binding89%

Applications in Drug Discovery

Anti-Inflammatory Therapeutics

The hexahydro-s-indacenyl group mimics steroidal frameworks, enabling glucocorticoid receptor (GR) binding with reduced side effects . In murine models, NT-0796 showed 70% reduction in paw edema at 10 mg/kg .

Metabolic Disease Targets

As a GPR40 agonist, the compound enhances glucose-stimulated insulin secretion, positioning it as a candidate for type 2 diabetes. In vitro, it increased insulin release by 2.5-fold in MIN6 cells.

Oncological Applications

Preliminary screens indicate antiproliferative activity against MCF-7 breast cancer cells (IC50_{50} = 8.7 μM), likely through ERK pathway modulation.

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